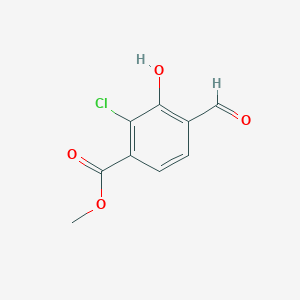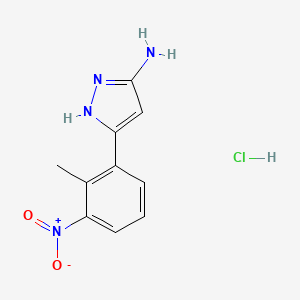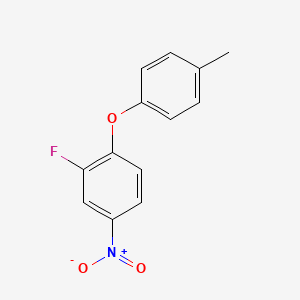
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene is an organic compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a p-tolyloxy group attached to a benzene ring. It is commonly used as an intermediate in the synthesis of various chemical products and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-(p-tolyloxy)benzene typically involves the nucleophilic aromatic substitution reaction of 2-fluoro-4-nitrophenol with p-tolyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The p-tolyloxy group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like DMF or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.
Reduction: Formation of 2-fluoro-4-amino-1-(p-tolyloxy)benzene.
Oxidation: Formation of carboxylic acids or aldehydes from the p-tolyloxy group.
科学研究应用
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-Fluoro-4-nitro-1-(p-tolyloxy)benzene is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The p-tolyloxy group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but lacks the p-tolyloxy group.
4-Fluoronitrobenzene: Another isomer with a different substitution pattern on the benzene ring.
1-Fluoro-2-nitrobenzene: Similar compound with the nitro group in a different position.
Uniqueness
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene is unique due to the presence of the p-tolyloxy group, which imparts specific chemical properties and reactivity
属性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC 名称 |
2-fluoro-1-(4-methylphenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15(16)17)8-12(13)14/h2-8H,1H3 |
InChI 键 |
MCQLAFQJBQSCGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
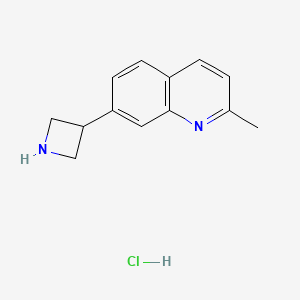
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
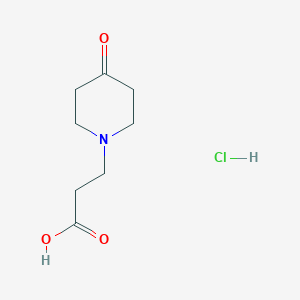
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
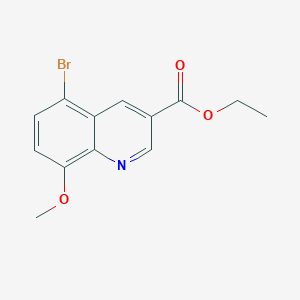
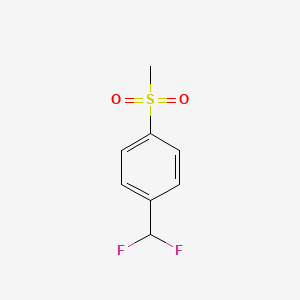
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
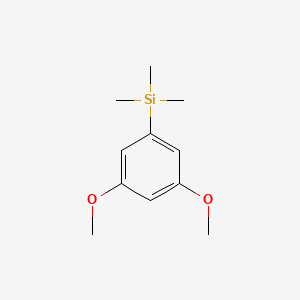
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
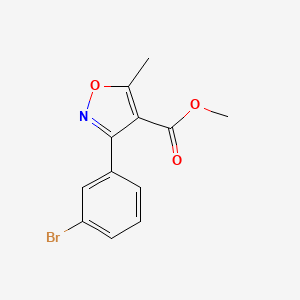
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
